1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

CAS No.: 1375472-78-8

Cat. No.: VC2579422

Molecular Formula: C9H16ClN3O

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375472-78-8 |

|---|---|

| Molecular Formula | C9H16ClN3O |

| Molecular Weight | 217.69 g/mol |

| IUPAC Name | 1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9;/h2-6,10H2,1H3;1H |

| Standard InChI Key | KDTIINHPQWAJHQ-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=NO1)C2(CCCC2)N.Cl |

| Canonical SMILES | CCC1=NC(=NO1)C2(CCCC2)N.Cl |

Introduction

Chemical Identity and Properties

Basic Information

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a well-defined chemical entity with established identifiers in various chemical databases and reference systems. The compound is primarily used for research purposes and is not intended for human or veterinary applications directly. The table below summarizes the key identifying information for this compound:

| Parameter | Value |

|---|---|

| CAS Number | 1375472-78-8 |

| Molecular Formula | C₉H₁₆ClN₃O |

| Molecular Weight | 217.69 g/mol |

| IUPAC Name | 1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride |

| PubChem Compound ID | 72154819 |

| MDL Number | MFCD21602715 |

This compound is typically available in powder form and is recommended to be stored at room temperature to maintain its stability and chemical integrity . The specific identifiers, including the CAS number and PubChem ID, enable researchers to access additional information about this compound from various chemical databases and repositories.

Chemical Structure

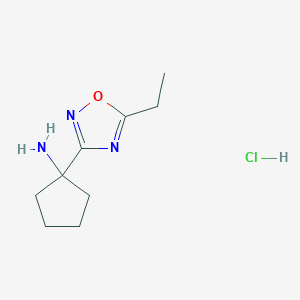

The structural features of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride are critical to understanding its chemical behavior and potential biological activities. The compound contains several key structural elements:

-

A 1,2,4-oxadiazole heterocyclic ring with an ethyl substituent at the 5-position

-

A cyclopentane ring directly attached to the oxadiazole at position 3

-

An amine group at the bridgehead carbon of the cyclopentane ring

-

A hydrochloride salt formation with the amine group

The structural representation can be described using various notations, which are valuable for computational chemistry and database searching:

| Structural Notation | Value |

|---|---|

| SMILES | CCC1=NC(=NO1)C2(CCCC2)N.Cl |

| Canonical SMILES | CCC1=NC(=NO1)C2(CCCC2)N.Cl |

| Standard InChI | InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9;/h2-6,10H2,1H3;1H |

| Standard InChIKey | KDTIINHPQWAJHQ-UHFFFAOYSA-N |

These structural identifiers reveal the precise arrangement of atoms and bonds in the molecule, which directly influences its physical properties, reactivity patterns, and potential biological interactions .

Physical and Chemical Properties

The physical and chemical properties of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride significantly impact its handling, storage, formulation, and potential applications in various research settings. While comprehensive experimental data on all physical properties is limited in the available literature, several important characteristics can be noted:

-

Solubility: As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it more suitable for aqueous solutions in biological testing

-

Storage Conditions: Room temperature storage is recommended, suggesting reasonable stability under standard laboratory conditions

-

Chemical Stability: The oxadiazole ring provides structural stability while still allowing for specific chemical interactions

The hydrochloride salt formation is particularly noteworthy as it represents a common pharmaceutical strategy to improve the solubility and bioavailability of amine-containing compounds. This modification enhances the compound's utility in various research applications, particularly in biological screening and pharmacological testing environments.

Biological Activity and Pharmacological Properties

The available literature indicates that 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride exhibits promising biological activities that warrant further investigation in pharmaceutical research. While detailed pharmacological profiles are still emerging, several key activities have been noted:

Research Applications

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride serves multiple functions in contemporary chemical and pharmaceutical research. Its unique structural features and preliminary biological activities position it as a valuable tool in several research domains:

Medicinal Chemistry

The compound functions as an important scaffold in medicinal chemistry research, providing a template for structure-activity relationship (SAR) studies. Researchers may modify various aspects of its structure to develop new derivatives with enhanced biological activity or improved pharmacokinetic properties. The 1,2,4-oxadiazole ring is particularly valuable as a bioisostere for other heterocyclic systems in drug design.

Pharmaceutical Development

The demonstrated anti-inflammatory and potential anticancer activities make this compound a candidate for further pharmaceutical development. Research applications include:

-

Target identification studies to elucidate the molecular mechanisms underlying its biological effects

-

Lead optimization programs to enhance potency and selectivity

-

Formulation studies to develop appropriate delivery systems

Chemical Biology

In chemical biology research, this compound may serve as a molecular probe to study specific biological pathways, particularly those related to inflammation and cellular proliferation. Such applications could provide valuable insights into fundamental biological processes while also identifying new therapeutic targets.

The research applications of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride extend beyond these domains into broader areas of chemistry and biology, highlighting its versatility as a research tool. As investigations continue, additional applications are likely to emerge, further expanding the utility of this interesting heterocyclic compound.

Comparison with Similar Compounds

Understanding the relationship between 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride and similar compounds provides valuable context for its chemical properties and biological activities. Several structurally related compounds appear in the chemical literature:

Structural Analogs

The table below compares key structural analogs identified in the search results:

| Compound | CAS Number | Key Structural Difference | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | 1375472-78-8 | Reference compound | C₉H₁₆ClN₃O | 217.69 g/mol |

| 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | 1172773-23-7 | Methyl instead of ethyl substituent | C₈H₁₄ClN₃O | 203.67 g/mol |

| 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride | 1384662-01-4 | Different oxadiazole isomer and ethane instead of cyclopentane | C₅H₁₀ClN₃O | Varies |

| 5-Ethyl-1,2,4-oxadiazol-3-amine | 171006-96-5 | Lacks cyclopentane ring | C₄H₇N₃O | Varies |

These structural analogs demonstrate how specific modifications to the core structure can result in compounds with potentially different chemical and biological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume